![molecular formula C10H12O5S B1608745 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid CAS No. 91062-23-6](/img/structure/B1608745.png)

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Descripción general

Descripción

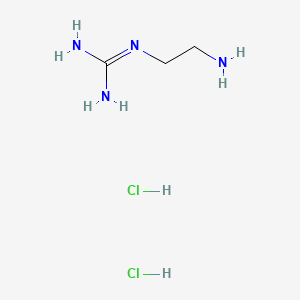

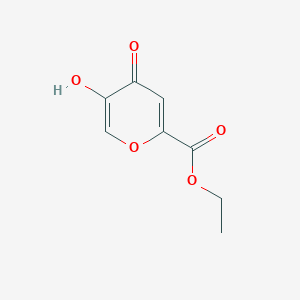

“3-[(4-Methoxyphenyl)sulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H12O5S . It has a molecular weight of 244.27 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12O5S/c1-15-8-2-4-9(5-3-8)16(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a boiling point of 486.3±45.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

A novel approach in the design of proton exchange membranes (PEMs) for fuel cell applications involves the utilization of sulfonated polymers. By incorporating sulfonated side-chain grafting units, such as those derived from methoxyphenyl groups, into poly(arylene ether sulfone) copolymers, high proton conductivity and good material properties are achieved. This method results in comb-shaped sulfonated polymers that demonstrate enhanced performance as PEMs due to their high proton conductivity and favorable thermal and mechanical properties (Kim, Robertson, & Guiver, 2008).

Synthesis of Antiandrogen Compounds

The resolution and determination of the absolute configuration of potent nonsteroidal antiandrogen compounds, such as those derived from 3-[(4-fluorophenyl)sulfonyl]propanoic acid structures, have been studied. These compounds have shown significant promise in the treatment of conditions like prostate cancer, highlighting the importance of understanding their stereochemistry and synthesis for therapeutic applications (Tucker & Chesterson, 1988).

Advanced Materials for Gas Sorption and Sensing

The development of lanthanide-organic frameworks utilizing sulfonate-carboxylate ligands demonstrates the utility of these compounds in gas sorption and sensing applications. Such frameworks exhibit significant potential for the selective sorption of gases like CO2 and C2H2, as well as for the luminescent sensing of metal ions, showcasing their versatility in environmental and analytical chemistry (Zhou et al., 2016).

Catalysis in Organic Synthesis

Sulfonic acid functionalized silica nanoparticles serve as effective catalysts in the esterification of linoleic acid, demonstrating the application of sulfonated compounds in enhancing the efficiency and selectivity of catalytic processes. This research opens avenues for the use of such modified nanoparticles in a wide range of organic synthesis and industrial chemical processes, highlighting the role of sulfonic acid groups in catalysis (Aboelhassan, Peixoto, & Freire, 2017).

Mecanismo De Acción

Target of Action

A structurally similar compound has been found to interact with peroxisome proliferator-activated receptors (ppars) . PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes .

Mode of Action

If it indeed targets PPARs like its structurally similar compounds, it may bind to these receptors and modulate their activity, leading to changes in gene expression .

Biochemical Pathways

Ppars are known to play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis .

Result of Action

If it acts on PPARs, it could potentially influence a wide range of physiological processes, including lipid metabolism, inflammation, and cell proliferation .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-15-8-2-4-9(5-3-8)16(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUQWLFYNOXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390520 | |

| Record name | 3-[(4-methoxyphenyl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91062-23-6 | |

| Record name | 3-[(4-methoxyphenyl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)

![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)

![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)

![1-[3-(Triethoxysilyl)propyl]-1H-imidazole](/img/structure/B1608684.png)